
(2,6-Dichloro-4-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichloro-4-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichlorinated hydroxyphenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-4-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2,6-dichloro-4-hydroxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and are conducted at low temperatures to prevent decomposition of the organometallic intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dichloro-4-hydroxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are phenols or quinones.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
(2,6-Dichloro-4-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: It can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-4-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
The molecular targets and pathways involved in other applications, such as enzyme inhibition, depend on the specific structure and functional groups of the synthesized molecules.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the dichloro and hydroxy substituents, making it less reactive in certain contexts.
4-Hydroxyphenylboronic Acid: Similar structure but without the chlorine atoms, affecting its reactivity and selectivity.
2,4-Dichlorophenylboronic Acid: Lacks the hydroxy group, which can influence its solubility and reactivity.
Uniqueness: (2,6-Dichloro-4-hydroxyphenyl)boronic acid is unique due to the presence of both dichloro and hydroxy substituents on the phenyl ring. These functional groups enhance its reactivity and make it a versatile building block in organic synthesis, particularly for applications requiring specific electronic and steric properties.
Properties
Molecular Formula |
C6H5BCl2O3 |
|---|---|
Molecular Weight |
206.82 g/mol |
IUPAC Name |
(2,6-dichloro-4-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BCl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10-12H |
InChI Key |
RIZQFCBZXRQABQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)O)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



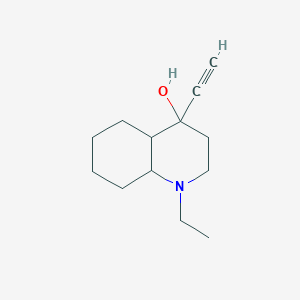
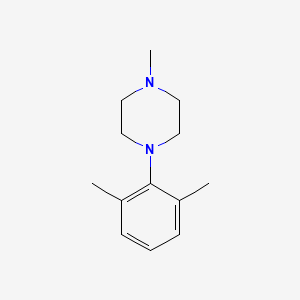
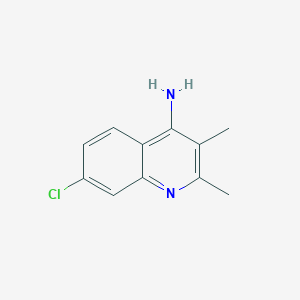
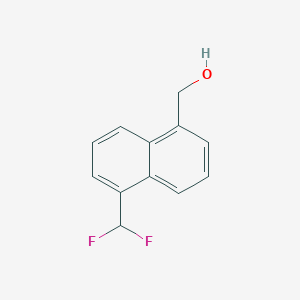
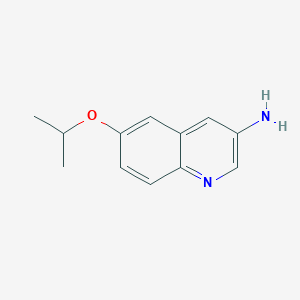
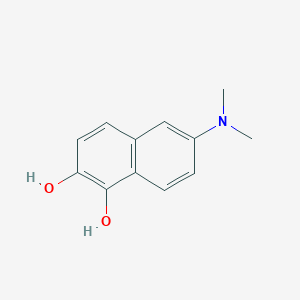
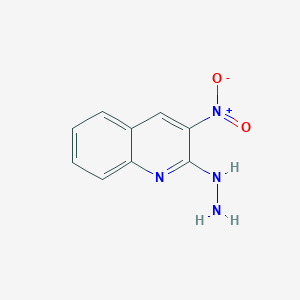


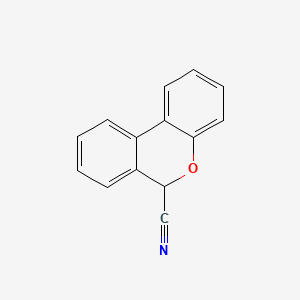

![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)

